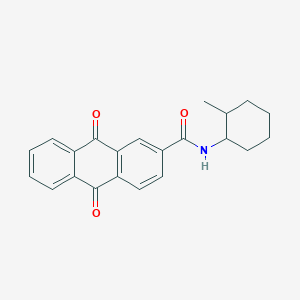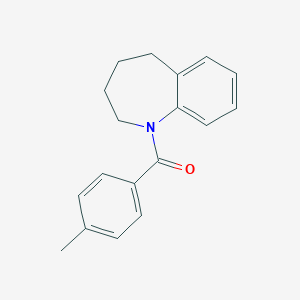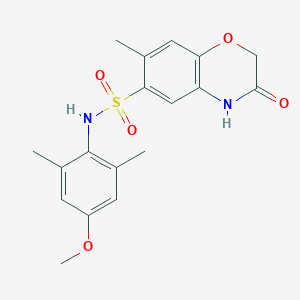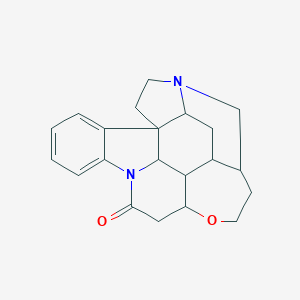
N-(5-methylpyridin-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylpyridin-2-yl)pyridine-3-carboxamide, also known as Nicotinamide Riboside (NR), is a natural compound found in milk and other foods. It is a form of vitamin B3 that has gained attention for its potential health benefits, particularly in the field of aging research. NR has been shown to increase levels of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in cellular energy production and other important cellular processes.
Mécanisme D'action
NR works by increasing levels of NAD+ in the body. NAD+ is a crucial molecule that plays a key role in cellular energy production and other important cellular processes. By increasing NAD+ levels, NR can help to improve mitochondrial function, increase energy metabolism, and enhance DNA repair.
Biochemical and Physiological Effects:
NR has been shown to have a number of biochemical and physiological effects. It can improve mitochondrial function, increase energy metabolism, and enhance DNA repair. NR has also been shown to have anti-inflammatory effects and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NR in lab experiments is that it is a natural compound that is found in many foods, making it easy to obtain. NR is also relatively stable and can be stored for long periods of time. However, one limitation of using NR in lab experiments is that it can be expensive, particularly if large quantities are needed.
Orientations Futures
There are a number of potential future directions for research on NR. One area of interest is its potential applications in the treatment of various diseases, particularly neurodegenerative disorders, metabolic disorders, and cardiovascular disease. Another area of interest is its potential as an anti-aging compound. Further research is needed to fully understand the mechanisms of action of NR and to determine its potential benefits and limitations in various contexts.
Méthodes De Synthèse
NR can be synthesized through a number of methods, including chemical synthesis and enzymatic conversion. One common method involves the use of a bacterial enzyme called nicotinamide riboside kinase (NRK), which converts nicotinamide into NR. NR can also be extracted from natural sources such as milk.
Applications De Recherche Scientifique
NR has been the subject of numerous scientific studies, particularly in the field of aging research. It has been shown to improve mitochondrial function, increase energy metabolism, and enhance DNA repair. NR has also been shown to have potential applications in the treatment of various diseases, including neurodegenerative disorders, metabolic disorders, and cardiovascular disease.
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-(5-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-5-11(14-7-9)15-12(16)10-3-2-6-13-8-10/h2-8H,1H3,(H,14,15,16) |
Clé InChI |
ZDNUIQSTZRWBLR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)